Tridec-5-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Methyllinderone can be isolated from the roots of Lindera aggregata through chromatographic fractionation . The synthetic routes for methyllinderone involve the preparation of key precursors, which are necessary for the total synthesis of related compounds like linderaspirone A and bi-linderone . Industrial production methods for methyllinderone have not been extensively documented, but the biosynthesis of Lindera cyclopentenediones in vivo has been postulated .

Chemical Reactions Analysis

Methyllinderone undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include hydroxyl radicals and ozone for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used . For example, methyllinderone can be converted into different derivatives through methylation and other substitution reactions .

Scientific Research Applications

Methyllinderone has a wide range of scientific research applications. It is used in the study of breast cancer metastasis due to its ability to inhibit AP-1/STAT/ERK pathways . The compound also exhibits antifungal activities against various phytopathogenic fungi, making it a potential candidate for the development of natural pesticides . Additionally, methyllinderone has been studied for its antioxidant properties, which are important in the development of new therapeutic agents .

Mechanism of Action

Methyllinderone exerts its effects by inhibiting the AP-1/STAT/ERK pathways . This inhibition leads to a reduction in the invasion and migration rate of TPA-stimulated MCF-7 cells, which are a type of breast cancer cell . The compound’s anti-inflammatory effects are also attributed to its ability to suppress the expression of IL-8 and MMP-9 via the ERK/STAT3 pathway .

Comparison with Similar Compounds

Methyllinderone is similar to other compounds isolated from Lindera species, such as linderone, lucidone, and methyllucidone . These compounds share similar biological activities, including anti-inflammatory and antioxidant properties . methyllinderone is unique in its specific inhibition of the AP-1/STAT/ERK pathways, which makes it particularly useful in the study of breast cancer metastasis . The antioxidant activity of methyllinderone has also been compared to that of other compounds using density functional theory and other computational methods .

Properties

CAS No. |

3984-73-4 |

|---|---|

Molecular Formula |

C17H16O5 |

Molecular Weight |

300.30 g/mol |

IUPAC Name |

4,5-dimethoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C17H16O5/c1-20-12(10-9-11-7-5-4-6-8-11)13-14(18)16(21-2)17(22-3)15(13)19/h4-10H,1-3H3/b10-9+ |

InChI Key |

KXRUALBXWXRUTD-MDZDMXLPSA-N |

SMILES |

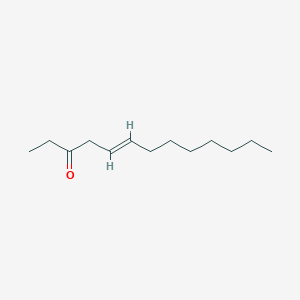

CCCCCCCC=CCC(=O)CC |

Isomeric SMILES |

COC1=C(C(=O)C(=C(/C=C/C2=CC=CC=C2)OC)C1=O)OC |

Canonical SMILES |

COC1=C(C(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O)OC |

Appearance |

Orange powder |

Synonyms |

methyllinderone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Methyllinderone and how does it impact fungal cells?

A1: [] Methyllinderone acts as a potent inhibitor of chitin synthase 2 (CHS2), an enzyme critical for the synthesis of chitin. Chitin is a major component of fungal cell walls, providing structural integrity. By inhibiting CHS2, methyllinderone disrupts chitin synthesis, ultimately leading to weakened cell walls and fungal cell death.

Q2: Does Methyllinderone exhibit selectivity towards specific chitin synthases?

A2: [] Yes, Methyllinderone demonstrates high specificity for chitin synthase 2 (CHS2). Studies indicate that it does not inhibit chitin synthases 1 and 3 from S. cerevisiae, and shows negligible activity against chitin synthase 1 from Candida albicans at concentrations up to 280 µg/mL. This selectivity for CHS2 makes it a promising target for antifungal drug development.

Q3: Beyond antifungal activity, what other biological activities has Methyllinderone been shown to possess?

A3: [, ] Methyllinderone exhibits promising cytotoxic activity against several cancer cell lines, including mouse melanoma (B16-F10), human acetabulum fibrosarcoma (HT1080), and chronic myelogenous leukemia (K562). Furthermore, research suggests that methyllinderone acts as an inhibitor of human chymase, an enzyme implicated in various inflammatory and cardiovascular diseases. [, ]

Q4: What is known about the structural features of Methyllinderone and its analogues that contribute to its biological activity?

A4: [, ] Methyllinderone belongs to a class of natural products called lignans, characterized by their 2,3-dibenzylbutane skeleton. Studies exploring structure-activity relationships have revealed that the N-amino-maleimide moiety with a hydrazone group, present in methyllinderone and its derivatives, plays a crucial role in antifungal activity. [] Modifications to this core structure can significantly impact potency and selectivity.

Q5: Have there been any computational studies conducted to understand the properties and behavior of Methyllinderone?

A5: [] Yes, Density Functional Theory (DFT) calculations have been employed to investigate the conformational, electronic, and antioxidant properties of methyllinderone. These studies have provided valuable insights into its stability, electron transfer mechanisms, and potential for metal chelation, all of which can influence its biological activity.

Q6: What are the potential implications of Methyllinderone's antioxidant properties?

A6: [] Theoretical studies suggest that methyllinderone exhibits antioxidant activity via electron transfer and metal chelation mechanisms. This antioxidant capacity could contribute to its therapeutic potential by protecting cells from oxidative damage, although further research is needed to confirm this.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide](/img/structure/B15805.png)

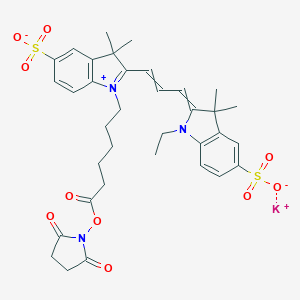

![Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15811.png)

![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)